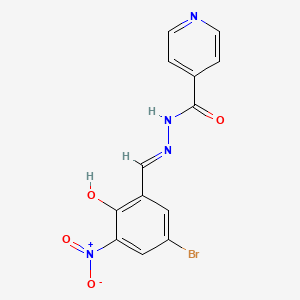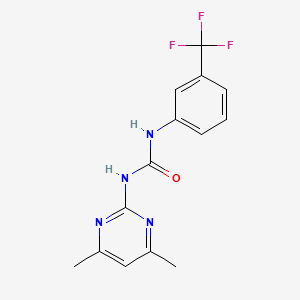
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.30 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a furan ring and a malonate ester, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with 5-(4-methylphenyl)-2-furaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The malonate ester can undergo nucleophilic substitution reactions to form various substituted malonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate involves its ability to act as a Michael acceptor in nucleophilic addition reactions. The compound’s furan ring and malonate ester groups provide sites for interaction with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in organic synthesis to construct complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl phenylmalonate: An aromatic malonic ester used in the synthesis of barbiturates.
Diethyl benzylidenemalonate: Another malonic ester derivative used as a pharmaceutical intermediate.
Uniqueness
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is unique due to the presence of both a furan ring and a malonate ester in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications.
Propiedades
Número CAS |
304896-38-6 |
|---|---|
Fórmula molecular |
C19H20O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate |
InChI |
InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3 |
Clave InChI |
DVCNIVCPEPLRIM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11978126.png)


![N-[2,2,2-tribromo-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11978146.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978155.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)


![allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978175.png)

![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)

![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
